
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Cmpd 1, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit other biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit antitumor activity in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity at low concentrations, which may make it a cost-effective option for researchers. However, one limitation of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 and its potential applications in other areas such as cancer therapy and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been described in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)13(17)11-7-10(14)4-5-12(11)18-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWOUXDDKBQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


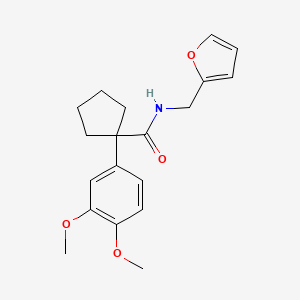
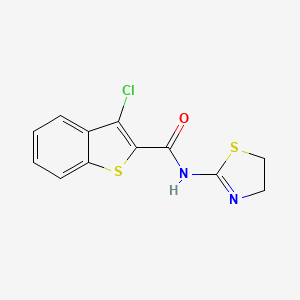
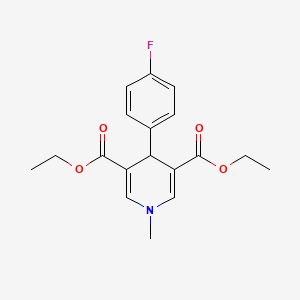
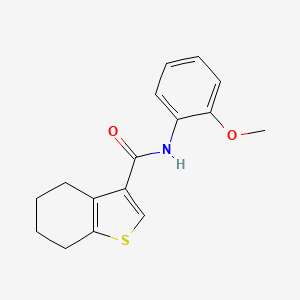
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)
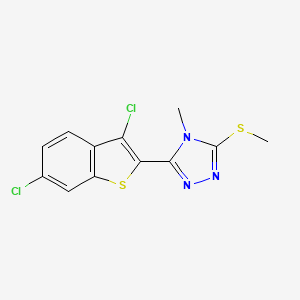


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
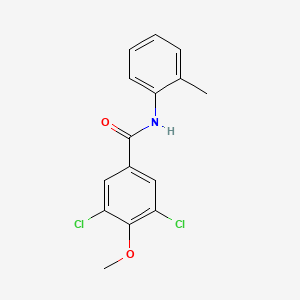
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)